molecular formula C7H11N3O2 B3178409 Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate CAS No. 54147-04-5

Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate

Cat. No. B3178409
CAS RN: 54147-04-5
M. Wt: 169.18 g/mol
InChI Key: SVQAKMGJJNPCMD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is an organic compound with the molecular formula C7H11N3O2 . It is an off-white to yellow crystalline powder .


Molecular Structure Analysis

The molecular weight of Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is 169.18 . The structure of imidazole compounds generally contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is a white to pale yellow solid . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Supramolecular Structures

Researchers have investigated the hydrogen-bonded supramolecular structures formed by ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates. The study reveals diverse dimensional frameworks ranging from one-dimensional chains to complex three-dimensional networks, facilitated by various hydrogen bonding interactions. This study underscores the compound's role in understanding and designing supramolecular assemblies with potential applications in nanotechnology and materials science (Costa et al., 2007).

Rearrangement Reactions

Another facet of its application is demonstrated in the regiospecific and stereoselective rearrangement reactions. Ethyl 5-amino-1-(5-O-trityl-2,3-O-isopropylidene-β-D-ribofuranosyl)imidazole-4-carboxylate underwent a series of transformations to yield compounds with significant synthetic value. This highlights its utility in the synthesis of complex organic molecules, potentially useful in drug discovery and development (Ewing et al., 1995).

Nucleotide Synthesis

The compound also plays a critical role in the synthesis of nucleotides and nucleoside analogues. For instance, ethyl 5-amino-1-β-D-arabinofuranosylimidazole-4-carboxylate was synthesized and utilized in the preparation of nucleoside analogues, which are crucial in the study of genetic materials and could have therapeutic applications (Mackenzie & Shaw, 1978).

Imidazole Derivatives Synthesis

Its applications extend to the synthesis of various imidazole derivatives with potential biological activities. For example, a series of new optically active 1H-imidazole 3-oxides with substituted acetate groups at N(1) were prepared, showcasing the compound's utility in creating molecules that could serve as pharmaceuticals or biologically active substances (Jasiński et al., 2008).

Antimicrobial Activity

Additionally, modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, which share a structural similarity with ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate, were synthesized and evaluated for their antimicrobial activities. This underscores its potential for developing new antimicrobial agents (Desai et al., 2019).

Future Directions

Imidazole compounds, including Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, future research may focus on exploring their potential applications in drug development and other areas of chemistry.

properties

IUPAC Name

ethyl 5-amino-1-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)10(2)4-9-5/h4H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQAKMGJJNPCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179526
Record name 1H-Imidazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54147-04-5
Record name 1H-Imidazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54147-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 3-nitriloalaninate (26.7 g, 208 mmol) and triethyl orthoformate (34.6 mL, 208 mmol) in 340 mL of acetonitrile is heated to 90° C. and stirred for 70 min. After cooling to RT, methylamine (25.9 mL of a 33 wt % solution in EtOH, 208 mmol) is added, followed by 20 h of stirring at RT. The reaction mixture is then concentrated in vacuo and dissolved in approx. 200 mL of 1N HCl. The aqueous solution is washed with CH2Cl2 (3×100 mL), basified to pH=9-10 with solid NaHCO3, and extracted with CH2Cl2 (5×100 mL). The combined CH2Cl2 extracts are dried (Na2SO4), filtered, and concentrated to give a brown solid. The solid is slurried in EtOAc, filtered, and washed with Et2O to give the title compound as an off-white solid. 1H NMR (400 MHz, CDCl3) δ 7.03 (1H, s), 4.88 (2H, bs), 4.33 (2H, q, J 7.2), 3.45 (3H, s), 1.37 (3H, t, J 7.2).
Quantity
26.7 g
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reactant
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34.6 mL
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340 mL
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Synthesis routes and methods II

Procedure details

A solution of ethyl 5-amino-2-mercapto-1-methylimidazole-4-carboxylate (1.0 g, 5.0 mmol), prepared by the method of Cook, Downer, and Heilbron, J. Chem. Soc. 2028.(1948), and W-2 Raney nickel (2 mL, 50% slurry in water)in ethanol (20 mL) were agitated in an ultrasonic cleaning bath at 50° C. for 1 hour. Sonication was continued for an additional 2 hours at 55° C. adding additional Raney nickel (ca 2 mL, 50% in water) every hour. Filtration followed by evaporation under reduced pressure afforded 0.81 g (96%) of the title compound as a tan crystalline solid which was used without further purification. m.p. 193°-194° C. TLC (10% methanol/90% ethyl acetate) Rf =0.19. 1H NMR (CDCl3, 300 MHz) d 1.39 (t, 3H), 3.46 (s, 3H), 4.34 (q, 2H), 4.75-4.95 (br, 2H), 7.01 (s, 1H). MS (DCl/NH3) m/e 170 (M+H)+. Anal calcd for C7H11N3O2.0.20 H2O: C, 48.66; H, 6.65; N, 24.32. Found: C, 48.98; H, 6.54; N, 24.12.
Quantity
1 g
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reactant
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2 mL
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20 mL
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Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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